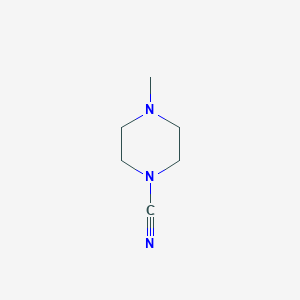

4-Methyl-piperazine-1-carbonitrile

Vue d'ensemble

Description

4-Methyl-piperazine-1-carbonitrile is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.1716 .

Synthesis Analysis

The synthesis of this compound involves the reaction of sodium bicarbonate and 4-methylpiperazine dissolved in a mixed solvent of water and dichloromethane. This mixture is cooled to 0 °C in an ice bath, and cyanogen bromide is slowly added. The mixture is stirred at 0 °C for 0.5 hour, then transferred to room temperature and stirred overnight. The reaction mixture is then extracted with methylene chloride to yield 4-methylpiperazine-1-carbonitrile .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its synthesis process. The reaction conditions involve the use of sodium hydrogencarbonate in dichloromethane and water at 0 - 20°C .Physical And Chemical Properties Analysis

This compound has a molecular weight of 125.1716 . More specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Applications De Recherche Scientifique

Anticancer Research

4-Methyl-piperazine-1-carbonitrile derivatives have shown promise in the development of anticancer agents. For instance, quinoxalinecarbonitrile derivatives, including a specific 4-methylpiperazine variant, were identified as potent hypoxic-cytotoxic agents, highlighting their potential in targeting cancer cells in low-oxygen environments (Ortega et al., 2000). Additionally, benzochromene derivatives synthesized through a reaction involving this compound demonstrated significant anti-proliferative properties and induced apoptosis in colorectal cancer cell lines, suggesting a potential role in cancer treatment (Ahagh et al., 2019).

Antibacterial Research

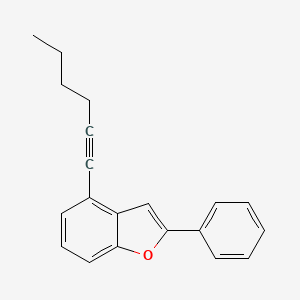

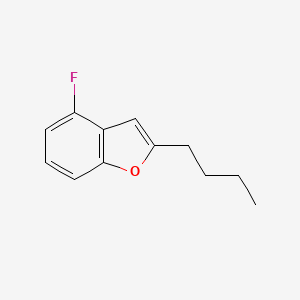

Piperazine derivatives, including those based on this compound, have also been investigated for their antibacterial properties. A study on new piperazine and azamacrocyclic ligands revealed their potential in developing antimicrobial agents (Lázár et al., 2002). Furthermore, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent bacterial biofilm and MurB enzyme inhibitory activities, indicating their application in combating bacterial infections (Mekky & Sanad, 2020).

Carbon Capture Technologies

This compound derivatives have been explored in the context of carbon dioxide capture technologies. The degradation resistance of aqueous piperazine solutions, including those with this compound, to thermal degradation and oxidation is advantageous for carbon capture applications, offering potential energy savings and enhanced operational efficiency (Freeman et al., 2010).

Central Pharmacological Activity

The piperazine skeleton, including this compound derivatives, is a key structural component in the development of drugs with central pharmacological activity, such as antipsychotic, antidepressant, and anxiolytic drugs. The versatility of the piperazine moiety in medicinal chemistry highlights its importance in the synthesis of therapeutic agents targeting a variety of central nervous system disorders (Brito et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

4-methylpiperazine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-8-2-4-9(6-7)5-3-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGJEMZVRQAYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439505 | |

| Record name | 4-METHYL-PIPERAZINE-1-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50451-22-4 | |

| Record name | 4-METHYL-PIPERAZINE-1-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

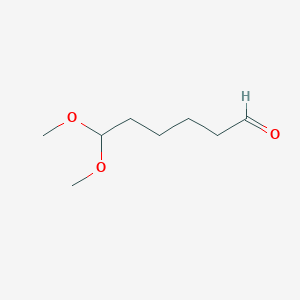

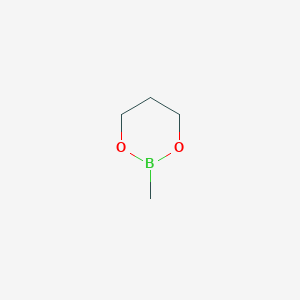

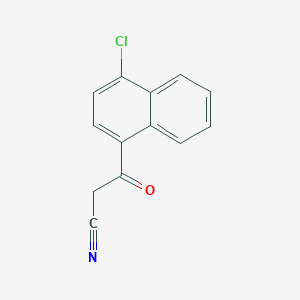

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,10-Bis[(8-hydroxy-2-quinolinyl)methyl]-1,7,13-trithia-4,10-diazacyclohexadecan-15-OL](/img/structure/B1624766.png)

![3-Phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1624773.png)

![1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene](/img/structure/B1624779.png)

![[4-[3,5-Bis(trifluoromethyl)phenyl]phenyl]methanol](/img/structure/B1624783.png)

![1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1624787.png)